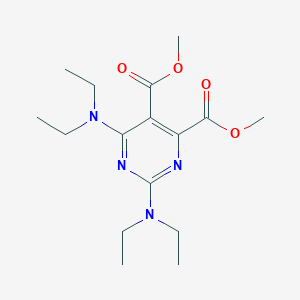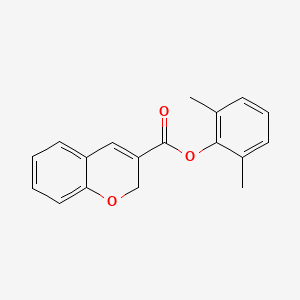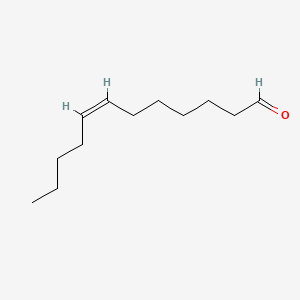
(Z)-7-Dodecenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-7-Dodecenal is an organic compound classified as an unsaturated aldehyde. It is characterized by the presence of a double bond in the seventh position of a twelve-carbon chain, with the aldehyde functional group at the terminal carbon. This compound is known for its distinctive odor and is often found in various natural sources, including pheromones of certain insects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Wittig Reaction: : One common method for synthesizing (Z)-7-Dodecenal involves the Wittig reaction. This process typically starts with a phosphonium ylide reacting with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF).
-
Hydroformylation: : Another method involves the hydroformylation of 1-dodecene. This process uses a rhodium or cobalt catalyst in the presence of carbon monoxide (CO) and hydrogen (H₂) to add a formyl group to the double bond, followed by isomerization to achieve the (Z)-configuration.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale hydroformylation processes, utilizing continuous flow reactors to maintain optimal reaction conditions and high yields. The use of advanced catalysts and automated systems ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : (Z)-7-Dodecenal can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction of this compound typically yields the corresponding alcohol, (Z)-7-Dodecenol. This reaction can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Substitution: : The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products
Oxidation: (Z)-7-Dodecenoic acid.
Reduction: (Z)-7-Dodecenol.
Substitution: Various substituted alkenes and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-7-Dodecenal is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
This compound is studied for its role in insect pheromones. It is particularly significant in the study of mating behaviors and communication among insects.
Medicine
Research into this compound includes its potential antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Industry
In the fragrance industry, this compound is used for its pleasant odor. It is a component in the formulation of perfumes and scented products.
Wirkmechanismus
The mechanism by which (Z)-7-Dodecenal exerts its effects varies depending on its application. In biological systems, it interacts with olfactory receptors in insects, triggering behavioral responses. The molecular targets include specific receptor proteins that bind to the aldehyde group, initiating a signal transduction pathway that leads to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-7-Dodecenal: The trans isomer of (Z)-7-Dodecenal, differing in the configuration around the double bond.
(Z)-9-Dodecenal: Another unsaturated aldehyde with the double bond in the ninth position.
(Z)-7-Dodecenol: The corresponding alcohol of this compound.
Uniqueness
This compound is unique due to its specific configuration and position of the double bond, which significantly influences its chemical reactivity and biological activity. Its role in insect pheromones and its distinct odor make it particularly valuable in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
63851-40-1 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
(Z)-dodec-7-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,12H,2-4,7-11H2,1H3/b6-5- |
InChI-Schlüssel |
HTUHYXDEKCWDCI-WAYWQWQTSA-N |
Isomerische SMILES |
CCCC/C=C\CCCCCC=O |
Kanonische SMILES |
CCCCC=CCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


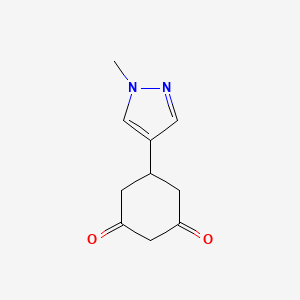
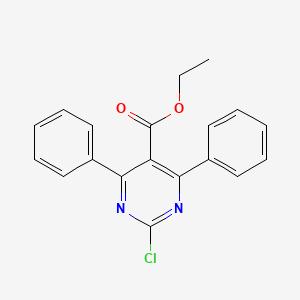
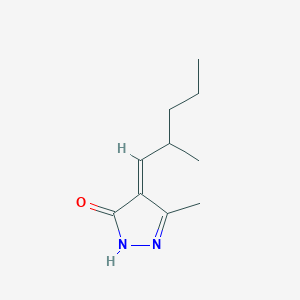
![4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12922173.png)
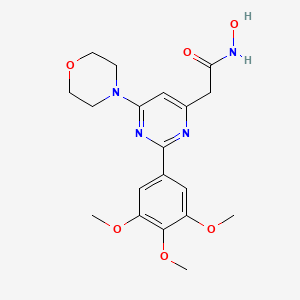
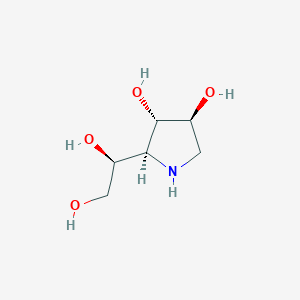
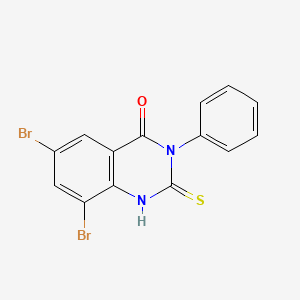
![1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12922200.png)


![7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922216.png)

